molecular formula C19H12N2O4 B2922872 N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795412-96-2

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2922872
CAS No.: 1795412-96-2
M. Wt: 332.315
InChI Key: SEBGUORBNHEJME-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide is a compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide typically involves the condensation of 2-oxo-2H-chromen-3-carboxylic acid with 5-phenyloxazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole or coumarin moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole or coumarin derivatives.

Scientific Research Applications

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of cancer cells. The oxazole ring can interact with enzymes, modulating their activity. The compound can also generate reactive oxygen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide
  • Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate
  • N′-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide

Uniqueness

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide is unique due to its combined coumarin and oxazole structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-17(18-20-11-16(24-18)12-6-2-1-3-7-12)21-14-10-13-8-4-5-9-15(13)25-19(14)23/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBGUORBNHEJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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